1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group at position 1, a pyridin-4-yl group at position 3, and a carbonitrile group at position 5 of the pyrazole ring
Preparation Methods
The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-amine: This compound differs by the presence of an amine group instead of a carbonitrile group, which may result in different chemical and biological properties.
1-Isopropyl-3-(pyridin-4-yl)urea:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H12N4/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,1-2H3 |
InChI Key |
LIMGTXZFVQPUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.